molecular formula C12H8ClNO2 B1601251 2-Chloro-6-phenylnicotinic acid CAS No. 69750-01-2

2-Chloro-6-phenylnicotinic acid

Cat. No.: B1601251
CAS No.: 69750-01-2
M. Wt: 233.65 g/mol
InChI Key: ZHWAGNKLAHEMRF-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylnicotinic acid is a chemical compound with the molecular formula C₁₂H₈ClNO₂ . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the second position and a phenyl group at the sixth position of the nicotinic acid structure. It is primarily used in scientific research and has various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Chlorination: The nicotinic acid undergoes chlorination to introduce a chlorine atom at the second position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction to introduce the phenyl group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and phenylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-phenylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-phenylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Chloronicotinic acid: Similar in structure but lacks the phenyl group.

    6-Phenylnicotinic acid: Similar in structure but lacks the chlorine atom.

    Nicotinic acid: The parent compound without any substitutions.

Uniqueness: 2-Chloro-6-phenylnicotinic acid is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

2-chloro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWAGNKLAHEMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498822
Record name 2-Chloro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69750-01-2
Record name 2-Chloro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-phenylnicotinic acid
2-Chloro-6-phenylnicotinic acid
2-Chloro-6-phenylnicotinic acid
2-Chloro-6-phenylnicotinic acid
2-Chloro-6-phenylnicotinic acid

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